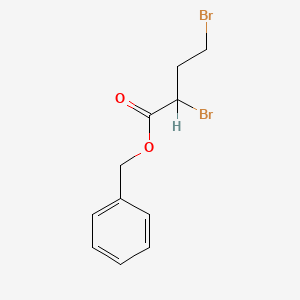

Benzyl 2,4-dibromobutanoate

Description

The exact mass of the compound this compound is 335.91836 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJJSEGHTSUQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945761 | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23085-60-1, 50712-74-8 | |

| Record name | Phenylmethyl 2,4-dibromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23085-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023085601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2,4-dibromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl 2,4-dibromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of Benzyl 2,4-dibromobutanoate

An In-depth Technical Guide to the Physicochemical Properties and Applications of Benzyl 2,4-dibromobutanoate

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. This compound emerges as a compound of significant interest due to its unique structural features: a dibrominated aliphatic chain coupled with a benzyl-protected carboxylic acid. This arrangement provides two distinct and highly reactive electrophilic centers, making it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, synthetic methodologies, and applications, with a particular focus on its utility for researchers in drug development.

Core Physicochemical Characteristics

The utility of any chemical reagent is fundamentally governed by its intrinsic physical and chemical properties. This compound is a halogenated benzyl ester, a classification that foretells its reactivity and handling requirements.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | [1][2] |

| Molecular Weight | 336.02 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 23085-60-1; 50712-74-8 | [2][3] |

| Density | 1.63 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.558 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Storage Temperature | 2-8°C | [3] |

Molecular Structure and Reactivity Profile

The synthetic power of this compound stems directly from its molecular structure. It possesses two bromine atoms at the α- and γ-positions (C-2 and C-4), creating highly electrophilic carbons susceptible to nucleophilic attack.[1] The presence of the electron-withdrawing carbonyl group further enhances the reactivity of the α-bromo position, making it particularly labile for SN2 reactions.[4][5][6]

Simultaneously, the carboxylic acid is protected as a benzyl ester. This group is relatively stable under various reaction conditions but can be readily cleaved via hydrogenolysis, providing a strategic handle for subsequent transformations like amide bond formation after the carbon skeleton has been elaborated.[1]

Caption: Molecular structure and key reactive sites of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that leverages fundamental organic reactions. The causality behind this workflow is to first install the reactive bromine handles onto the aliphatic backbone and then protect the carboxylic acid to prevent unwanted side reactions during subsequent modifications.

Experimental Protocol: A Generalized Approach

-

α-Bromination of the Carboxylic Acid (Hell-Volhard-Zelinskii Reaction) : Carboxylic acids do not readily undergo α-bromination.[5][6] The Hell-Volhard-Zelinskii (HVZ) reaction is the method of choice. It involves converting the starting material, 4-bromobutanoic acid, into an acid bromide using a catalyst like PBr₃. This intermediate readily enolizes, allowing for selective α-bromination by Br₂.[6] Subsequent hydrolysis yields the 2,4-dibromobutanoic acid precursor.

-

Esterification : The resulting 2,4-dibromobutanoic acid is then esterified with benzyl alcohol.[1] This is commonly performed under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to drive the Fischer esterification reaction forward.

-

Purification : The crude product is typically purified using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical to separate the desired product from unreacted starting materials and byproducts.

Caption: Generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification.

-

¹H NMR : The proton NMR spectrum would be complex but highly informative. Key expected signals include a multiplet for the proton at the α-carbon (C-2), multiplets for the diastereotopic protons at C-3, a triplet for the protons at the γ-carbon (C-4), a singlet for the benzylic (CH₂) protons, and signals in the aromatic region (7-8 ppm) for the phenyl ring.

-

¹³C NMR : The carbon spectrum would show distinct signals for the carbonyl carbon (~170 ppm), the α- and γ-carbons bearing bromine atoms, the methylene carbon at C-3, the benzylic carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.[7] Other characteristic peaks would include C-H stretching vibrations (~2800-3100 cm⁻¹) and C-Br stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.[8][9]

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with prominent peaks for [M]+, [M+2]+, and [M+4]+ due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.[1] Its bifunctional nature allows for the sequential or simultaneous introduction of different functionalities.

Synthesis of Heterocyclic Compounds

The reagent is a cornerstone for building heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, reaction with primary amines under basic conditions can lead to the formation of N-alkylated azetidine-2-carboxylates, which are valuable precursors for bioactive molecules.[1] The two bromine atoms provide handles for intramolecular cyclization reactions.

Role as an Alkylating Agent and in Fragment-Based Design

As a potent alkylating agent, this compound can be used to modify nucleophilic residues (such as cysteine or histidine) in proteins, making it a potential tool for affinity labeling or as a covalent inhibitor.[1][10] In the context of fragment-based drug discovery (FBDD), this molecule can serve as a "linker" fragment.[11] One bromine can be used to attach to a known binding fragment, while the other can be used to explore adjacent pockets of a target protein, effectively "growing" a more potent lead compound.

Precursor for Complex Molecules

The dual reactivity allows for diverse synthetic strategies. One bromine can be displaced via an SN2 reaction, and the other can be eliminated to form an alkene or displaced under different conditions. This differential reactivity, combined with the eventual deprotection of the benzyl ester, opens a pathway to a wide array of substituted butanoate derivatives.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

-

Hazards Identification : It is known to cause skin and eye irritation.[2][3] GHS classifications also indicate it may cause an allergic skin reaction, is suspected of damaging fertility, and is very toxic to aquatic life with long-lasting effects.[2]

-

Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][12]

-

Handling Procedures : As an alkylating agent, it shares hazards with some classes of antineoplastic drugs, which are known for their carcinogenic, mutagenic, and teratogenic effects upon chronic exposure.[12][13][14] Avoid inhalation of vapors and direct contact with skin and eyes. All manipulations should be performed with care to prevent spills and aerosol generation.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties—particularly its dual electrophilic sites and protected carboxylic acid—provide chemists with a reliable and versatile platform for synthesizing complex organic molecules. For researchers in drug development, its potential as a precursor to novel heterocycles, a covalent modifier of biomolecules, and a linker in fragment-based design makes it a compound of significant strategic importance. Adherence to strict safety protocols is essential to harness its synthetic potential responsibly.

References

- Smolecule.

-

PubChem. This compound. [Link]

-

Fiveable. Alpha-Brominated Ester Definition. [Link]

-

Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Pharmacy Times. Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting. [Link]

-

RxList. Antineoplastics, Alkylating: Drug Class, Uses, Side Effects, Drug Names. [Link]

-

Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

ResearchGate. Reactivity of F-alkylated alpha-bromo acids and esters: Synthesis of ethanoic and 3-fluoroprop-2-enoic F-alkylated acids. [Link]

-

Crysdot LLC. This compound. [Link]

-

YouTube. Episode 286: Pharmacology 101: Alkylating Agents. [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]

-

FINETECH INDUSTRY LIMITED. This compound | CAS: 23085-60-1. [Link]

-

Journal of Organic Chemistry. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. [Link]

-

PubChem. Benzyl isobutyrate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromobutane. [Link]

-

Doc Brown's Chemistry. database INFRARED SPECTROSCOPY INDEX. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

Boston University. Development and applications of fragment based drug design methods. [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

PubMed. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1,2-dibromoethane. [Link]

Sources

- 1. Buy this compound | 23085-60-1 [smolecule.com]

- 2. This compound | C11H12Br2O2 | CID 4338264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl 2,4-dibromobutyrate = 97.0 GC 50712-74-8 [sigmaaldrich.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]

- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 13. www3.paho.org [www3.paho.org]

- 14. pharmacytimes.com [pharmacytimes.com]

An In-Depth Technical Guide to Benzyl 2,4-dibromobutanoate (CAS No. 23085-60-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2,4-dibromobutanoate, a versatile bifunctional reagent pivotal in synthetic organic chemistry. With the CAS number 23085-60-1, this halogenated benzyl ester serves as a crucial building block, particularly in the construction of strained heterocyclic systems of significant interest in medicinal chemistry. This document delineates the core physicochemical properties, detailed synthetic protocols for its preparation and its key precursor, and its application in the synthesis of azetidine derivatives. Furthermore, this guide offers insights into its reactivity, safety considerations, and comprehensive spectral characterization to support its effective utilization in research and development.

Introduction: Strategic Importance in Synthesis

This compound is a molecule of significant synthetic utility, primarily owing to its dual reactivity. It incorporates two bromine atoms at the C2 and C4 positions, which act as electrophilic centers susceptible to nucleophilic substitution, and a benzyl ester that serves as a protected carboxylic acid.[1] This unique structural arrangement makes it an ideal precursor for the synthesis of complex molecular architectures, most notably four-membered nitrogen heterocycles known as azetidines. The azetidine moiety is a privileged scaffold in drug discovery, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The benzyl protecting group offers the advantage of facile removal under mild hydrogenolysis conditions, ensuring compatibility with a wide range of functional groups.[2]

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards is paramount for the handling and application of this compound.

| Property | Value | Source |

| CAS Number | 23085-60-1 | [3] |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | [3] |

| Molecular Weight | 336.02 g/mol | [3] |

| Appearance | Clear solution | - |

| Density | 1.63 g/mL at 20 °C | - |

| Refractive Index | n20/D 1.558 | - |

| Storage Temperature | 2-8°C | - |

Safety Profile:

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361f (Suspected of damaging fertility), H410 (Very toxic to aquatic life with long lasting effects).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis of this compound and its Precursor

The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 2,4-dibromobutanoic acid. The acid precursor can be efficiently prepared from the readily available starting material, γ-butyrolactone.

Synthesis of 2,4-dibromobutanoic Acid from γ-Butyrolactone

This procedure involves the ring-opening and subsequent bromination of γ-butyrolactone.

Reaction Scheme:

Figure 1: Synthesis of 2,4-dibromobutanoic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone (1.0 eq).

-

Add a catalytic amount of red phosphorus (or PBr₃).

-

Heat the mixture to 100°C and add bromine (2.2 eq) dropwise.

-

After the addition is complete, continue to heat the reaction mixture under reflux for 12-18 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and cautiously add water to hydrolyze the acyl bromide intermediate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dibromobutanoic acid.

-

Purification can be achieved by vacuum distillation or column chromatography.

Synthesis of this compound via Fischer Esterification

This classic esterification reaction is catalyzed by a strong acid and driven to completion by the removal of water.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dibromobutanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).[1]

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Key Synthetic Application: Synthesis of Azetidine-2-carboxylates

A primary application of this compound is in the synthesis of N-substituted azetidine-2-carboxylates. This transformation proceeds via a double nucleophilic substitution reaction with a primary amine.

Reaction Workflow:

Figure 3: Workflow for Azetidine Synthesis.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a primary amine (1.1-1.5 eq) and a non-nucleophilic base (e.g., sodium bicarbonate or potassium carbonate, 2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired benzyl N-substituted azetidine-2-carboxylate.

Chemical Reactivity and Further Transformations

The reactivity of this compound is dominated by the two bromine atoms and the benzyl ester functionality.

-

Nucleophilic Substitution: The bromine atoms at the C2 and C4 positions are susceptible to displacement by a variety of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups.[1]

-

Deprotection of the Benzyl Ester: The benzyl ester can be cleaved under mild conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C), to yield the free carboxylic acid.[2] This deprotection is orthogonal to many other protecting groups, enhancing its synthetic utility.

Spectral Characterization

The following are the expected spectral data for this compound based on its structure and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.4-4.6 | dd | J = 8.0, 6.0 |

| H-3 | ~2.4-2.7 | m | - |

| H-4 | ~3.5-3.7 | m | - |

| -OCH₂Ph | ~5.2 | s | - |

| Ar-H | ~7.3-7.4 | m | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~169-171 |

| C-2 | ~45-47 |

| C-3 | ~35-37 |

| C-4 | ~30-32 |

| -OCH₂Ph | ~67-69 |

| Ar-C (ipso) | ~135-137 |

| Ar-C | ~128-129 |

Mass Spectrometry (MS):

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) cluster corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would include the loss of a bromine atom, the benzyl group, and cleavage adjacent to the carbonyl group. The base peak is likely to be the tropylium cation at m/z 91, arising from the benzyl fragment.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis. Its bifunctional nature allows for the efficient construction of complex molecules, particularly substituted azetidines, which are of great interest in drug discovery. The synthetic routes to this compound are well-established and scalable. A thorough understanding of its reactivity, handling, and spectral properties, as outlined in this guide, will enable researchers and scientists to effectively leverage this powerful synthetic tool in their research endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of lipoic acid derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl γ-bromobutyrate. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Strategic Framework for Elucidating the Mechanism of Action of Novel Electrophilic Compounds: A Case Study on Benzyl 2,4-dibromobutanoate

Abstract

Benzyl 2,4-dibromobutanoate is a halogenated ester primarily utilized as a versatile intermediate in synthetic organic chemistry.[1][2][3] Its chemical structure, featuring two reactive bromine atoms at the α and γ positions, presents a high potential for electrophilic reactions with biological nucleophiles.[1] While its established biological mechanism of action is not documented, its structure is archetypal of a potential covalent modulator of protein function. This guide, intended for researchers in drug discovery and chemical biology, outlines a comprehensive, multi-phase strategic framework to systematically investigate the biological activity and elucidate the molecular mechanism of action of this compound, treating it as a representative novel electrophilic agent. The proposed workflow integrates phenotypic screening, advanced chemoproteomic target identification, and biophysical validation of target engagement to provide a robust and self-validating pathway from initial observation to mechanistic insight.

Introduction and Rationale

This compound (C₁₁H₁₂Br₂O₂, MW: 336.02 g/mol ) is a bifunctional organic molecule.[4] Its utility in chemical synthesis stems from the two bromine atoms, which serve as reactive leaving groups for nucleophilic substitution, enabling the construction of diverse molecular scaffolds.[1] From a chemical biology perspective, this inherent reactivity suggests the compound could act as an alkylating agent, forming stable covalent bonds with nucleophilic residues (e.g., Cysteine, Lysine, Histidine) on proteins.[5][6]

The strategy of using electrophilic "warheads" to achieve high-potency and durable pharmacological effects through covalent inhibition is a resurgent and powerful paradigm in drug discovery.[7][8] Covalent inhibitors can offer distinct advantages, including prolonged duration of action, high efficiency, and the ability to target proteins with shallow binding pockets.[5][9] However, their development requires rigorous characterization to ensure target selectivity and avoid off-target toxicities.[5][10]

This document presents a hypothetical, yet methodologically sound, research plan to determine if this compound possesses biological activity and, if so, to precisely define its mechanism of action.

Phase 1: Phenotypic Screening and Cytotoxicity Profiling

The initial objective is to ascertain whether this compound exerts any measurable biological effect in a relevant cellular context. A broad-panel cytotoxicity screen is a cost-effective and high-throughput starting point.

Experimental Protocol: Multi-Panel Cell Viability Assay

-

Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., NCI-60 panel) is selected to identify potential tissue-specific sensitivities.

-

Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are prepared to generate a 10-point dose-response curve (e.g., 100 µM to 5 nM).

-

Cell Plating: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with the serial dilutions of the compound or a DMSO vehicle control.

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is measured using a commercially available luminescence-based assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line using a non-linear regression model (log[inhibitor] vs. response).

Anticipated Data and Interpretation

The results of this screen will categorize the compound's activity. If the compound demonstrates potent and selective cytotoxicity in specific cell lines, it provides a strong rationale for advancing to target identification.

Table 1: Hypothetical IC₅₀ Data for this compound Across a Cancer Cell Line Panel

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung | 1.2 |

| MCF7 | Breast | > 50 |

| HCT116 | Colon | 0.8 |

| U-87 MG | Glioblastoma | 2.5 |

| K-562 | Leukemia | > 50 |

| OVCAR-3 | Ovarian | 0.5 |

Phase 1 Workflow Diagram

Caption: Workflow for initial cytotoxicity screening of the compound.

Phase 2: Unbiased Target Identification via Chemoproteomics

Assuming Phase 1 reveals promising activity, the critical next step is to identify the direct molecular target(s) of this compound. Given its electrophilic nature, an Activity-Based Protein Profiling (ABPP) or chemoproteomic approach is the gold standard for identifying covalent binding partners directly in a complex biological system.[11][12][13]

Experimental Protocol: Competitive Chemoproteomics

This protocol aims to identify proteins that are covalently modified by this compound, preventing them from reacting with a broad-spectrum cysteine-reactive probe.

-

Cell Culture and Lysis: Grow a sensitive cell line (e.g., OVCAR-3 from Table 1) to ~80% confluency. Harvest and lyse the cells under native conditions to prepare a proteome lysate.

-

Competitive Incubation: Aliquot the lysate. Treat aliquots with increasing concentrations of this compound (or DMSO vehicle) for 1 hour at room temperature.

-

Probe Labeling: Add a cysteine-reactive probe with a clickable alkyne handle (e.g., iodoacetamide-alkyne) to all samples and incubate for another hour. This probe will label cysteine residues not already blocked by the compound.

-

Click Chemistry: Ligate a biotin-azide tag to the alkyne-labeled proteins via copper-catalyzed click chemistry.

-

Protein Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified protein across the different treatment conditions. True targets will show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control, as the compound's binding prevents probe labeling and subsequent enrichment.[10]

Phase 2 Workflow Diagram

Caption: Chemoproteomics workflow to identify covalent protein targets.

Phase 3: Target Validation and Mechanistic Confirmation

Identification of a putative target from Phase 2 requires rigorous validation to confirm that engagement of this target is responsible for the observed cellular phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target binding in intact cells.[14][15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[17][18]

-

Cell Treatment: Treat intact, cultured cells (e.g., OVCAR-3) with a high concentration of this compound (e.g., 10x IC₅₀) or DMSO vehicle for 1-2 hours.

-

Thermal Challenge: Harvest the cells, resuspend them in a buffer, and divide each sample into multiple aliquots. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

-

Lysis and Clarification: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

-

Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western Blot using an antibody specific to the putative target protein identified in Phase 2.

-

Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein versus temperature to generate "melting curves." A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

Hypothetical Signaling Pathway and CETSA Validation

If chemoproteomics identified, for example, a key kinase "Kinase X" as the primary target, CETSA would confirm this binding in cells. Downstream pathway analysis would then be required.

Caption: Hypothetical pathway inhibited by the compound's covalent binding.

Phase 3 Workflow Diagram

Caption: Workflow for validating target engagement using CETSA.

Conclusion and Future Directions

This technical guide outlines a systematic, three-phase approach to elucidate the mechanism of action for a novel electrophilic compound, using this compound as a model. By progressing from broad phenotypic screening to unbiased proteome-wide target identification and finally to specific biophysical validation of target engagement, this framework provides a high degree of scientific rigor. A positive outcome from this workflow would identify a specific protein target, confirm that the compound binds this target in a cellular environment, and strongly support the hypothesis that this interaction is the primary driver of the compound's biological activity. Subsequent studies would focus on site-of-modification mapping, structure-activity relationship (SAR) studies to improve potency and selectivity, and in vivo studies to assess therapeutic potential.

References

-

Title: Chemoproteomic methods for covalent drug discovery Source: PubMed Central (PMC) URL: [Link]

-

Title: Recent advances in the development of covalent inhibitors Source: PubMed Central (PMC) URL: [Link]

-

Title: Chemoproteomic methods for covalent drug discovery Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Targeted covalent inhibitors Source: Wikipedia URL: [Link]

-

Title: General mechanism of covalent inhibition of a protein target by a... Source: ResearchGate URL: [Link]

-

Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

-

Title: Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms Source: eScholarship, University of California URL: [Link]

-

Title: A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification Source: Journal of the American Chemical Society URL: [Link]

-

Title: Covalent inhibitors: a rational approach to drug discovery Source: PubMed Central (PMC) URL: [Link]

-

Title: The rise of covalent inhibitors in strategic therapeutic design Source: CAS URL: [Link]

-

Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (PMC) URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

-

Title: this compound | CAS: 23085-60-1 Source: FINETECH INDUSTRY LIMITED URL: [Link]

-

Title: this compound Source: Crysdot LLC URL: [Link]

-

Title: Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin Source: PubMed URL: [Link]

Sources

- 1. Buy this compound | 23085-60-1 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C11H12Br2O2 | CID 4338264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]

- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. benchchem.com [benchchem.com]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl 2,4-dibromobutanoate structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of Benzyl 2,4-dibromobutanoate

Abstract

This compound is a halogenated ester of significant interest as a versatile intermediate in organic synthesis, particularly for the construction of complex molecular architectures. Its utility is intrinsically linked to its three-dimensional structure and conformational preferences, which dictate its reactivity and steric interactions. This guide provides a comprehensive, methodology-focused exploration of the structural and conformational analysis of this compound. We move beyond simple spectral interpretation to detail a multi-technique, validated workflow that integrates spectroscopic analysis with computational chemistry. This document serves as a practical guide for researchers, outlining the causal logic behind experimental choices, from initial synthesis and purification to advanced computational modeling, enabling a deep understanding of the molecule's behavior.

Introduction: The Significance of Structural Analysis

The chemical reactivity of a molecule is not defined solely by its 2D structure. For a flexible molecule like this compound, which contains multiple rotatable single bonds, the accessible three-dimensional conformations play a critical role. The spatial arrangement of the two bromine atoms and the bulky benzyl ester group governs the molecule's steric and electronic properties, influencing its role in subsequent synthetic steps, such as cyclization or substitution reactions.

A thorough analysis is therefore not merely an academic exercise but a prerequisite for predictable and efficient drug development and chemical synthesis. This guide details the necessary steps to move from a newly synthesized sample to a well-defined 3D structural model, providing the foundational knowledge required for its strategic application.

Synthesis and Primary Characterization

The logical starting point for any analysis is the synthesis and purification of the target compound to ensure the integrity of all subsequent data.

Proposed Synthetic Pathway: Fischer Esterification

A standard and reliable method for synthesizing this compound is the acid-catalyzed Fischer esterification of 2,4-dibromobutanoic acid with benzyl alcohol.

The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2] To drive the reaction towards the product, it is crucial to remove water as it is formed or to use a significant excess of one reactant (typically the less expensive alcohol).[2][3] The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[3][4]

Protocol 2.1: Synthesis of this compound

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2,4-dibromobutanoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approx. 0.5 M).

-

Add concentrated sulfuric acid (0.1 eq) as the catalyst.

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

Workflow for Synthesis and Analysis

The overall process from synthesis to complete structural elucidation follows a logical progression, ensuring that each step validates the next.

Primary Structural Elucidation: Confirming Connectivity

Once a pure sample is obtained, a suite of spectroscopic techniques is employed to confirm the molecule's covalent framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the three protons on the butanoate chain (H2, H3, H4). The splitting patterns (multiplicity) will be key to assigning these protons.

-

¹³C NMR: This provides information on the number and types of carbon atoms. We expect to see signals for the ester carbonyl, the aromatic carbons, the benzylic carbon, and the three aliphatic carbons of the butanoate chain, two of which are attached to bromine.

| Expected ¹H NMR Data (Hypothetical, in CDCl₃) | Expected ¹³C NMR Data (Hypothetical, in CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.30 - 7.45 | m |

| 5.20 | s |

| 4.50 | dd |

| 3.60 | m |

| 2.40 - 2.60 | m |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

-

Causality: The key vibration to identify is the ester carbonyl (C=O) stretch. Its position indicates the type of ester. For a simple alkyl ester, this appears as a very strong, sharp band around 1735-1750 cm⁻¹. We also expect to see C-O stretches and C-Br stretches, though the latter are in the fingerprint region and can be harder to assign definitively.

| Expected FTIR Absorptions | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | | ~3050 | Aromatic C-H stretch | | ~2950 | Aliphatic C-H stretch | | ~1740 | Ester C=O stretch (strong, sharp) | | ~1200 | Ester C-O stretch | | 600 - 700 | C-Br stretch |

Mass Spectrometry (MS)

MS provides the molecular weight and can reveal structural information through fragmentation patterns.

-

Trustworthiness: A key feature for this molecule is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will not be a single peak but a characteristic pattern. A molecule with two bromine atoms will show three peaks: M⁺, (M+2)⁺, and (M+4)⁺ in a ratio of approximately 1:2:1. This pattern is a definitive validation of the presence of two bromine atoms.[5]

In-Depth Conformational Analysis

With the 2D structure confirmed, we now address the 3D arrangement. The molecule's flexibility arises from rotation around the C2-C3 and C3-C4 single bonds. Understanding which rotational isomers (conformers) are most stable is key to predicting its behavior.

The Computational Approach: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules, providing accurate energies for different conformers.

-

Expertise & Causality: We choose DFT because it offers a good balance of computational cost and accuracy for a molecule of this size. A conformational search is not a single calculation but a systematic process. We must rotate the key dihedral angles (Br-C2-C3-C4 and C2-C3-C4-Br) and calculate the energy of each resulting geometry to find the lowest-energy (most stable) conformers. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a standard and well-validated starting point for organic molecules.

Protocol 4.1: DFT Conformational Search

-

Initial Structure Build: Construct a 3D model of this compound in a molecular modeling program.

-

Dihedral Scan: Identify the key rotatable bonds (C2-C3 and C3-C4). Systematically rotate one bond (e.g., C2-C3) in increments (e.g., 30°) while performing a geometry optimization at each step. This generates a potential energy surface for that rotation.

-

Identify Minima: From the scan, identify the low-energy conformers (the "valleys" on the energy plot).

-

Full Optimization: Perform a full geometry optimization and frequency calculation on each of these low-energy structures using a robust DFT method (e.g., B3LYP/6-31G*). The frequency calculation confirms that the structure is a true minimum (no imaginary frequencies).

-

Analyze Results: Compare the relative energies of the optimized conformers. The conformer with the lowest energy is the predicted global minimum and represents the most populated state of the molecule at equilibrium.

Experimental Validation: Advanced NMR

While DFT provides a powerful prediction, experimental validation is crucial. Nuclear Overhauser Effect (NOE) spectroscopy can detect protons that are close in space (< 5 Å), even if they are far apart in the covalent structure.

-

Self-Validation: If the lowest-energy conformer predicted by DFT shows that a specific proton on the benzyl ring is spatially close to a proton on the butanoate chain (e.g., H2), we should be able to observe an NOE correlation between them in a 2D NOESY or ROESY experiment. The presence of this correlation validates the computational model. Conversely, the absence of a predicted NOE would suggest the model needs refinement. This cross-validation between theory and experiment is the hallmark of a trustworthy structural analysis.

Conclusion

The structural and conformational analysis of this compound is a multi-faceted process that requires the logical integration of synthesis, purification, and multi-modal spectroscopic and computational techniques. By first confirming the molecule's identity and connectivity with 1D NMR, FTIR, and MS, a solid foundation is laid for the more nuanced study of its 3D structure. The use of DFT calculations provides a predictive model of the molecule's conformational landscape, identifying the most stable arrangements. This theoretical model is then critically validated through advanced NMR techniques like NOESY, which provide experimental evidence of through-space proximities. The resulting validated 3D model is an essential tool, enabling researchers to rationally design experiments and understand the reactivity of this important synthetic intermediate with a high degree of confidence.

References

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

ChemTalk. What is Fischer Esterification?. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

BYJU'S. Fischer esterification reaction. Available at: [Link]

-

PubChem. This compound | C11H12Br2O2 | CID 4338264. Available at: [Link]

- Google Patents. CN107098791B - Preparation method of benzyl bromide.

- Google Patents. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 5. This compound | C11H12Br2O2 | CID 4338264 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Benzyl 2,4-dibromobutanoate: A Technical Guide for Drug Discovery and Development

Abstract

Benzyl 2,4-dibromobutanoate, a halogenated ester with the molecular formula C₁₁H₁₂Br₂O₂, presents a compelling scaffold for chemical and biological exploration.[1][2] While its primary utility to date has been as an intermediate in organic synthesis, its structural features, particularly the presence of two reactive bromine atoms, suggest a significant untapped potential for biological activity.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical properties and postulating a series of potential biological activities. We further outline detailed, state-of-the-art experimental protocols to systematically investigate these activities, offering a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Chemical and Biological Landscape of this compound

This compound is a butanoic acid derivative characterized by bromine substitutions at the α and γ positions and a benzyl ester protecting the carboxylic acid.[1][2] This unique arrangement of functional groups imparts a specific reactivity profile that is central to its potential biological applications. The presence of bromine atoms, which are good leaving groups, renders the α and γ carbons susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis for creating diverse molecular architectures.[1]

From a biological perspective, the electrophilic nature of the carbon-bromine bonds suggests that this compound could act as an alkylating agent, covalently modifying biological macromolecules. This is a common mechanism of action for many therapeutic agents, particularly in oncology. The α-halo carbonyl motif, present in this compound, is a known structural alert for mutagenicity, as these compounds can react with DNA via an SN2 mechanism.[3] However, this same reactivity can be harnessed for therapeutic benefit if targeted to specific cellular components, such as enzymes or regulatory proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | [2][4] |

| Molecular Weight | 336.02 g/mol | [1][2] |

| CAS Number | 23085-60-1 | [1][4] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC=C(C=C1)COC(=O)C(CCBr)Br | [2] |

Postulated Biological Activities and Mechanisms of Action

Based on the chemical reactivity of this compound and the known biological activities of structurally related α-halocarbonyl and α,β-unsaturated carbonyl compounds, we hypothesize the following potential biological activities.[5][6][7]

Covalent Enzyme Inhibition

The electrophilic nature of the α- and γ-carbons makes this compound a prime candidate for a covalent inhibitor of enzymes that utilize a nucleophilic residue, such as cysteine or histidine, in their active site. The benzyl ester moiety could contribute to the binding affinity and selectivity for the target enzyme.

-

Potential Targets: Cysteine proteases (e.g., caspases, cathepsins), protein tyrosine phosphatases, and enzymes involved in cancer cell metabolism.

-

Proposed Mechanism: The nucleophilic thiol group of a cysteine residue in the enzyme's active site attacks the α-carbon, displacing the bromide ion and forming a stable covalent bond. This irreversible modification would lead to the inactivation of the enzyme.

Anticancer Activity

Many anticancer drugs function as alkylating agents, cross-linking DNA or modifying proteins essential for cancer cell survival. The dibromo- functionality of this compound could potentially act as a bifunctional alkylating agent, leading to both intra- and inter-strand DNA cross-linking or protein cross-linking, ultimately inducing apoptosis in rapidly dividing cancer cells.

-

Potential Targets: DNA, tubulin, and enzymes critical for cancer cell proliferation.

-

Proposed Mechanism: The compound could alkylate nucleophilic sites on DNA bases, leading to DNA damage and cell cycle arrest. Alternatively, it could covalently modify cysteine residues in proteins like tubulin, disrupting microtubule dynamics and inhibiting mitosis.

Anti-inflammatory Activity

The anti-inflammatory activity of some α,β-unsaturated carbonyl compounds is mediated through the covalent modification of cysteine residues in key inflammatory signaling proteins, such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway, or by inhibiting pro-inflammatory enzymes.[6][8]

-

Potential Targets: Keap1, NF-κB, and cyclooxygenase (COX) enzymes.

-

Proposed Mechanism: Covalent modification of Keap1 would release Nrf2, allowing it to translocate to the nucleus and upregulate the expression of antioxidant and anti-inflammatory genes. Direct inhibition of COX enzymes through covalent modification could also reduce the production of pro-inflammatory prostaglandins.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the hypothesized biological activities of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more focused mechanistic studies.

General Cytotoxicity and Anticancer Screening

The initial step is to assess the compound's general cytotoxicity across a panel of cancer cell lines to identify potential anticancer activity and determine the effective concentration range.

Protocol 1: MTT Assay for Cell Viability

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Diagram 1: Experimental Workflow for Anticancer Screening

Caption: Covalent modification of a cysteine residue in an enzyme by this compound.

Assessment of Anti-inflammatory Potential

The anti-inflammatory properties can be assessed by measuring the compound's ability to suppress inflammatory responses in relevant cell models.

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Plate RAW 264.7 macrophage-like cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Diagram 3: Nrf2-Keap1 Signaling Pathway and Potential Intervention

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Synthesis and Handling Considerations

This compound can be synthesized via the esterification of 2,4-dibromobutanoic acid with benzyl alcohol in the presence of an acid catalyst. [1]It is important to note that this compound is classified as a hazardous substance, causing skin irritation and suspected of damaging fertility. [2]Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used, and all handling should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. Its inherent reactivity, conferred by the two bromine atoms, makes it a compelling candidate for development as a covalent inhibitor for various therapeutic targets. The experimental roadmap outlined in this guide provides a systematic approach to validating its potential as an anticancer, anti-inflammatory, or other therapeutic agent. Future research should focus on identifying specific molecular targets through techniques such as activity-based protein profiling and subsequent lead optimization to enhance potency and selectivity while minimizing off-target toxicity. The journey from a synthetic intermediate to a potential therapeutic lead for this compound is just beginning, and this guide serves as a foundational blueprint for that exciting endeavor.

References

- Smolecule. (n.d.). Buy this compound | 23085-60-1.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Guidechem. (n.d.). This compound | CAS No.23085-60-1 Synthetic Routes.

-

ResearchGate. (n.d.). Biologically active α‐hydroxy carbonyl compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Takahashi, M., et al. (2018). A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. Journal of Toxicological Sciences, 43(3), 203-211. Retrieved from [Link]

-

Jacobs, U., et al. (2012). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Drug and Chemical Toxicology, 35(1), 1-8. Retrieved from [Link]

-

ResearchGate. (n.d.). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds | Request PDF. Retrieved from [Link]

Sources

- 1. Buy this compound | 23085-60-1 [smolecule.com]

- 2. This compound | C11H12Br2O2 | CID 4338264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl 2,4-dibromobutanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,4-dibromobutanoate is a versatile bifunctional reagent that has carved a significant niche in modern organic synthesis. Characterized by two reactive bromine atoms at the C-2 and C-4 positions and a benzyl-protected carboxylic acid, this molecule offers a powerful platform for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. This guide provides a comprehensive overview of the discovery, history, detailed synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂Br₂O₂ | [1] |

| Molecular Weight | 336.02 g/mol | [1] |

| CAS Number | 23085-60-1, 50712-74-8 | [1] |

| Appearance | Colorless to pale yellow oil | |

| Density | 1.63 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.558 | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H361f: Suspected of damaging fertility.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Historical Context and Discovery

The emergence of this compound is rooted in the broader advancements in halogenated ester chemistry during the mid-20th century.[1] Initially, the interest in such compounds was driven by the need for versatile alkylating agents in organic synthesis. Early synthetic approaches often involved the bromination of γ-butyrolactone derivatives, followed by esterification.[1] The strategic placement of two bromine atoms at the α and γ positions offered dual points for nucleophilic attack, enabling the construction of various carbon-carbon and carbon-heteroatom bonds.

Its prominence, however, surged in the 1980s with the growing importance of strained heterocyclic compounds, such as azetidines, in medicinal chemistry.[1] Researchers recognized that the dibromoester could serve as a key precursor for the intramolecular cyclization to form the four-membered azetidine ring, a privileged scaffold in numerous bioactive molecules.

Synthesis of this compound: Methodologies and Mechanisms

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the starting material availability, desired scale, and reaction conditions.

Method 1: From γ-Butyrolactone

A common and cost-effective starting material for the synthesis of 2,4-dibromobutyric acid derivatives is γ-butyrolactone. The synthesis involves two key steps: the opening of the lactone ring via bromination and subsequent esterification.

Step 1: Synthesis of 2,4-Dibromobutyric Acid

The direct bromination of γ-butyrolactone can be challenging. A more common approach involves the synthesis of α-bromo-γ-butyrolactone, followed by further transformations. A detailed procedure for the synthesis of the precursor, 2,4-dibromobutanoic acid, from γ-butyrolactone is outlined below.

Experimental Protocol: Synthesis of 2,4-Dibromobutanoic Acid from γ-Butyrolactone

Materials:

-

γ-Butyrolactone

-

Bromine

-

Red Phosphorus

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place γ-butyrolactone and red phosphorus.

-

Cool the mixture in an ice bath and add bromine dropwise with moderate stirring.

-

After the initial addition, heat the mixture to 70°C and add a second portion of bromine over 30 minutes.

-

Raise the temperature to 80°C and maintain for 3 hours.

-

Cool the reaction mixture and remove excess bromine and hydrogen bromide by blowing a stream of air through the mixture.

-

Cautiously add water to the mixture and heat under reflux for 4 hours to hydrolyze the intermediate acyl bromide.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dibromobutanoic acid. Further purification can be achieved by distillation or crystallization.

Step 2: Esterification of 2,4-Dibromobutyric Acid with Benzyl Alcohol

This step follows the classic Fischer esterification mechanism, where the carboxylic acid reacts with benzyl alcohol in the presence of a strong acid catalyst.

Experimental Protocol: this compound via Fischer Esterification

Materials:

-

2,4-Dibromobutyric acid

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dibromobutyric acid, benzyl alcohol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Method 2: From 2,4-Dibromobutyryl Chloride

An alternative and often faster method involves the use of the more reactive acyl chloride.

Step 1: Synthesis of 2,4-Dibromobutyryl Chloride

2,4-Dibromobutyric acid can be converted to its corresponding acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 2: Esterification of 2,4-Dibromobutyryl Chloride with Benzyl Alcohol

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocol: this compound from Acyl Chloride

Materials:

-

2,4-Dibromobutyryl chloride

-

Benzyl alcohol

-

Pyridine or Triethylamine (base)

-

Dichloromethane (solvent)

Procedure:

-

Dissolve 2,4-dibromobutyryl chloride in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of benzyl alcohol and pyridine (or triethylamine) in dichloromethane to the cooled acyl chloride solution.

-

Allow the reaction to stir at 0°C for a specified time and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of the two bromine atoms and the stability of the benzyl ester protecting group.

Synthesis of Azetidines

A primary application of this compound is in the synthesis of azetidine-2-carboxylic acid derivatives.[1] The reaction with a primary amine leads to an initial nucleophilic substitution at the more reactive C-4 position, followed by an intramolecular cyclization via nucleophilic attack of the newly introduced nitrogen at the C-2 position, displacing the second bromide and forming the azetidine ring.

A specific example is the synthesis of benzyl 1-benzylazetidine-2-carboxylate, a precursor for various bioactive molecules.

Experimental Protocol: Synthesis of Benzyl 1-benzylazetidine-2-carboxylate

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (solvent)

-

Ethyl acetate (for workup)

Procedure:

-

In a reaction vessel, combine this compound, benzylamine, and potassium carbonate in acetonitrile.

-

Heat the mixture to 85°C and stir overnight.

-

Cool the reaction to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield benzyl 1-benzylazetidine-2-carboxylate.

Intermediate in the Synthesis of Pharmaceutical Agents

This compound has been reported as a key intermediate in the synthesis of several classes of pharmaceutically active compounds.

-

Thrombin Inhibitors: It is a precursor in the synthesis of the direct thrombin inhibitor Melagatran .[1] Melagatran is the active form of the prodrug ximelagatran, which was developed as an anticoagulant. The synthesis involves the use of an azetidine-2-carboxylic acid derivative, which can be prepared using this compound as a starting material.

-

Nrf2 Activators: This dibromoester is also utilized in the synthesis of Nrf2 (Nuclear factor erythroid 2-related factor 2) activators.[1] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and its activation is a therapeutic strategy for a variety of diseases characterized by inflammation and oxidative damage.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its historical development from a general alkylating agent to a key precursor for medicinally relevant scaffolds highlights the evolution of synthetic strategy in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory. The ability to readily access functionalized azetidines and other complex molecules through this intermediate ensures its continued importance in the fields of organic and medicinal chemistry.

References

- Smolecule. "Buy this compound | 23085-60-1." Accessed January 3, 2026.

- Organic Syntheses. "γ-CROTONOLACTONE." Accessed January 3, 2026.

- Guidechem. "this compound | CAS No.23085-60-1 Synthetic Routes." Accessed January 3, 2026.

- Google Patents. "( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2017 / 0267663 A1." Accessed January 3, 2026.

- ChemicalBook. "BENZYL 4-BROMOBUTANOATE | 126430-46-4." Accessed January 3, 2026.

- Sigma-Aldrich. "Benzyl 2,4-dibromobutyrate = 97.0 GC 50712-74-8." Accessed January 3, 2026.

- PubChem. "this compound | C11H12Br2O2 | CID 4338264." Accessed January 3, 2026.

Sources

Methodological & Application

The Versatile Synthon: Experimental Applications of Benzyl 2,4-dibromobutanoate in Medicinal Chemistry

Introduction: Unlocking the Potential of a Bifunctional Building Block